1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine
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Overview
Description
1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C9H10FN3 and a molecular weight of 179.2 g/mol It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer , antimicrobial , and antiviral effects . The specific targets of these compounds can vary widely depending on their structure and the type of biological activity they exhibit.
Mode of Action
The mode of action of benzimidazole derivatives can also vary depending on their structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives have been found to inhibit the growth of cancer cells by interacting with specific proteins or enzymes within the cell .
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways. For example, some benzimidazole derivatives have been found to inhibit the growth of cancer cells by interfering with the cell’s ability to replicate its DNA .
Result of Action
The result of the action of benzimidazole derivatives can vary depending on their structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives have been found to inhibit the growth of cancer cells .
Preparation Methods
The synthesis of 1-ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired benzodiazole derivative . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine can be compared with other benzodiazole derivatives, such as:
1-Ethyl-1h-1,3-benzodiazol-2-amine: Similar in structure but lacks the fluorine atom, which may result in different chemical and biological properties.
1-Ethyl-6-fluoro-1h-1,3-benzodiazol-2-amine: Another fluorinated derivative with the fluorine atom at a different position, potentially leading to variations in reactivity and activity.
Properties
IUPAC Name |
1-ethyl-4-fluorobenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJWNQPNZUXFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)F)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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